molecular formula C13H11Cl2N3O3S2 B2748337 Ethyl 2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-44-4

Ethyl 2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B2748337
CAS RN: 392318-44-4
M. Wt: 392.27
InChI Key: DSDIBFYNBNDGSB-UHFFFAOYSA-N
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Description

This compound is a derivative of 2-(2,5-Dichlorobenzamido)acetic acid . This parent compound is a white to yellow powder or crystal and is used in various chemical reactions .

Scientific Research Applications

  • Synthesis and Enzymatic Inhibition : A study by Babar et al. (2017) focuses on the synthesis of ethyl 2-[aryl(thiazol-2-yl)amino]acetates, closely related to the compound . The research elaborates on their synthesis and evaluates their inhibition activities towards α-glucosidase and β-glucosidase enzymes, demonstrating significant inhibition potential (Babar et al., 2017).

  • Reactivity and Derivative Synthesis : Abdel‐Latif and Bondock (2006) investigated the behavior of ethyl 2-phenylthiocarb- amoyl acetate, a compound similar to the queried chemical, in reactions with various α-halo- carbonyl compounds. This led to the formation of various derivatives like dihydrothiazole, 1,3,4-thiadiazole, and thiophene derivatives, indicating the compound’s versatility in organic synthesis (Abdel‐Latif & Bondock, 2006).

  • Antimicrobial Applications : Sah et al. (2014) explored the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, related to the queried compound. These synthesized compounds demonstrated moderate antimicrobial activity, indicating potential applications in developing antimicrobial agents (Sah et al., 2014).

  • Fungicidal Applications : Chen, Li, and Han (2000) synthesized a series of thiadiazole derivatives and evaluated their fungicidal activity against rice sheath blight. This research underscores the potential agricultural applications of compounds like Ethyl 2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate in combating plant diseases (Chen, Li, & Han, 2000).

  • Pharmacological Evaluation : Shukla et al. (2012) conducted a study on Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, closely related to the compound . They evaluated these compounds as inhibitors of kidney-type glutaminase, highlighting their potential in pharmacological applications (Shukla et al., 2012).

properties

IUPAC Name

ethyl 2-[[5-[(2,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O3S2/c1-2-21-10(19)6-22-13-18-17-12(23-13)16-11(20)8-5-7(14)3-4-9(8)15/h3-5H,2,6H2,1H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSDIBFYNBNDGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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